molecular formula C23H15N3O4Se B14517376 N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide CAS No. 62966-90-9

N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide

Cat. No.: B14517376
CAS No.: 62966-90-9
M. Wt: 476.4 g/mol
InChI Key: YXWJNUKRITYLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide is a complex organic compound that features a selenazole ring, a nitrobenzoyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under reflux conditions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the substituent, various functionalized derivatives can be obtained.

Scientific Research Applications

N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets, leading to inhibition of enzyme activity or disruption of protein function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-Nitrobenzoyl)-1,3-thiazol-2-yl]-N-phenylbenzamide: Similar structure but with a thiazole ring instead of a selenazole ring.

    N-[4-(4-Nitrobenzoyl)-1,3-oxazol-2-yl]-N-phenylbenzamide: Similar structure but with an oxazole ring instead of a selenazole ring.

Uniqueness

The presence of the selenazole ring in N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide imparts unique electronic properties and reactivity compared to its thiazole and oxazole analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

CAS No.

62966-90-9

Molecular Formula

C23H15N3O4Se

Molecular Weight

476.4 g/mol

IUPAC Name

N-[4-(4-nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide

InChI

InChI=1S/C23H15N3O4Se/c27-21(16-11-13-19(14-12-16)26(29)30)20-15-31-23(24-20)25(18-9-5-2-6-10-18)22(28)17-7-3-1-4-8-17/h1-15H

InChI Key

YXWJNUKRITYLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=NC(=C[Se]3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.